![molecular formula C20H18O5 B5850263 benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as benzyl coumarate, is a chemical compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties, including its ability to act as a natural antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Benzyl coumarate has been shown to have a number of biochemical and physiological effects. It can reduce oxidative stress, inflammation, and cell damage caused by various toxins. It can also improve liver function and promote the regeneration of liver cells. Furthermore, it has been found to have anti-tumor and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarate in lab experiments is its low toxicity and high solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited stability, which can affect its effectiveness in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for research on benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarate. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and liver disease. Another area of interest is its potential use as a natural preservative in the food and cosmetic industries. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs.
Métodos De Síntesis
Benzyl coumarate can be synthesized by the reaction of benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate alcohol and coumarin in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate coumarate and water. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Benzyl coumarate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, anti-tumor, and anti-microbial activities. It is also known to have a protective effect on the liver and can prevent liver damage caused by various toxins.
Propiedades
IUPAC Name |
benzyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-14(2)20(22)25-18-10-16(8-9-17(13)18)23-12-19(21)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQXHMHBHDITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

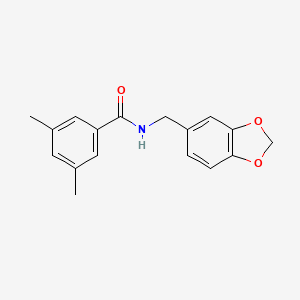
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
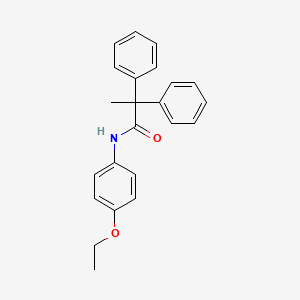
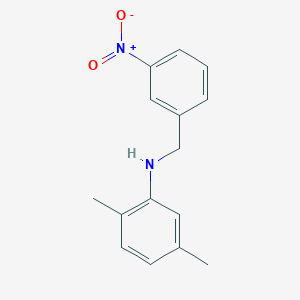
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
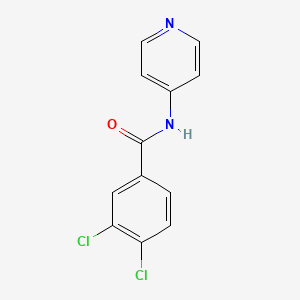
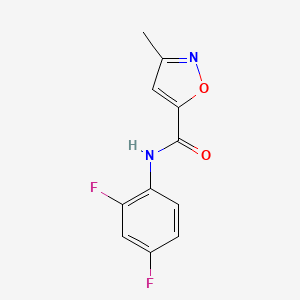
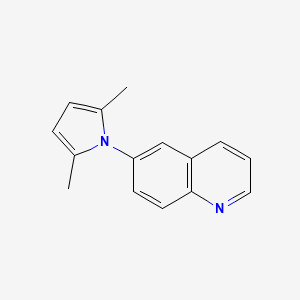
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)